molecular formula C11H12ClNO2 B4949395 (2-Chlorophenyl)(morpholin-4-yl)methanone CAS No. 6392-26-3

(2-Chlorophenyl)(morpholin-4-yl)methanone

Cat. No.: B4949395
CAS No.: 6392-26-3
M. Wt: 225.67 g/mol
InChI Key: ZRGHSGNYLSCFJY-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(morpholin-4-yl)methanone is an organic compound that features a chlorinated phenyl group and a morpholine ring connected via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(morpholin-4-yl)methanone typically involves the reaction of 2-chlorobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-chlorobenzoyl chloride+morpholineThis compound+HCl\text{2-chlorobenzoyl chloride} + \text{morpholine} \rightarrow \text{this compound} + \text{HCl} 2-chlorobenzoyl chloride+morpholine→this compound+HCl

The reaction is usually conducted in an inert solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The methanone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are used.

Major Products Formed

    Nucleophilic substitution: Substituted phenyl derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

(2-Chlorophenyl)(morpholin-4-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(morpholin-4-yl)methanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but typically include interactions with key amino acid residues in the enzyme’s active site, leading to inhibition of enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chlorophenyl)(morpholin-4-yl)methanone is unique due to its specific combination of a chlorinated phenyl group and a morpholine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2-chlorophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGHSGNYLSCFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279963
Record name (2-Chlorophenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6392-26-3
Record name NSC14841
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Chlorophenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-CHLOROBENZOYL)-MORPHOLINE
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